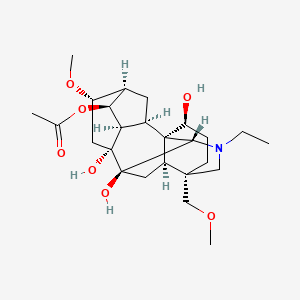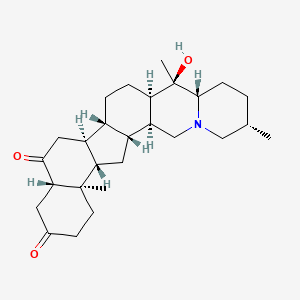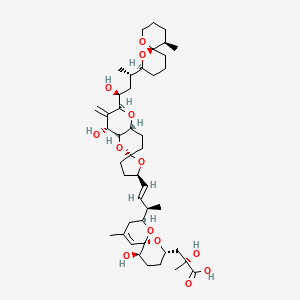
Oxitetraciclina dihidratada
Descripción general
Descripción
El hidrocloruro de oxitetraciclina es un antibiótico tetraciclínico de amplio espectro derivado del actinomiceto Streptomyces rimosus. Se descubrió a finales de la década de 1940 y desde entonces se ha utilizado para tratar una variedad de infecciones bacterianas. Este compuesto funciona inhibiendo la síntesis de proteínas en las bacterias, evitando así su crecimiento y proliferación .
Aplicaciones Científicas De Investigación
El hidrocloruro de oxitetraciclina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de degradación y estabilidad de antibióticos.
Biología: Se emplea en estudios de la síntesis de proteínas bacterianas y los mecanismos de resistencia.
Medicina: Se utiliza para tratar infecciones bacterianas, incluidas las infecciones del tracto respiratorio, las infecciones del tracto urinario y las infecciones de la piel.
Industria: Se utiliza en medicina veterinaria para tratar infecciones en el ganado y las aves de corral
Mecanismo De Acción
El hidrocloruro de oxitetraciclina ejerce sus efectos uniéndose a la subunidad ribosómica 30S de las bacterias. Esta unión impide la unión del ARNt aminoacil al ribosoma, inhibiendo así la síntesis de proteínas. La inhibición de la síntesis de proteínas conduce en última instancia al cese del crecimiento y la proliferación bacterianos .
Compuestos Similares:
Tetraciclina: Otro antibiótico de amplio espectro con un mecanismo de acción similar.
Doxiciclina: Un derivado de la tetraciclina con propiedades farmacocinéticas mejoradas.
Minociclina: Un antibiótico tetraciclínico con mayor actividad contra ciertas cepas bacterianas resistentes
Singularidad: El hidrocloruro de oxitetraciclina es único por su actividad de amplio espectro y su capacidad para tratar una amplia gama de infecciones bacterianas. Su eficacia contra bacterias Gram-positivas y Gram-negativas lo convierte en un antibiótico valioso tanto en medicina humana como veterinaria .
Análisis Bioquímico
Biochemical Properties
Oxytetracycline dihydrate inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . The binding is reversible in nature . It is synthesized by a type II polyketide synthase that generates the poly-beta-ketone backbone through successive decarboxylative condensation of malonyl-CoA extender units, followed by modifications by cyclases, oxygenases, transferases, and additional tailoring enzymes .
Cellular Effects
Oxytetracycline dihydrate has a significant impact on various types of cells and cellular processes. It interferes with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply, and increase in numbers . Therefore, Oxytetracycline dihydrate stops the spread of the infection, and the remaining bacteria are killed by the immune system or eventually die .
Molecular Mechanism
The molecular mechanism of action of Oxytetracycline dihydrate involves inhibiting cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .
Temporal Effects in Laboratory Settings
In a study, a cyanobacterium and an alga species in surface waters were exposed to varying concentrations of Oxytetracycline dihydrate for 96 hours to determine the effects of this antibiotic on the growth and surface morphology . The effects of Oxytetracycline dihydrate on the growth of both species were concentration-dependent and characterized by low-dose stimulation and high-dose inhibition .
Dosage Effects in Animal Models
In large animals, daily injections of standard dosages of Oxytetracycline dihydrate usually are sufficient to maintain effective inhibitory concentrations . Reports of adverse reactions associated with Oxytetracycline dihydrate administration include injection site swelling, restlessness, ataxia, trembling, swelling of eyelids, ears, muzzle, anus and vulva (or scrotum and sheath in males), respiratory abnormalities (labored breathing), frothing at the mouth, collapse and possibly death .
Metabolic Pathways
The biosynthesis of Oxytetracycline dihydrate can be broken down into three general portions: first is the formation of an amidated polyketide backbone with minimal polyketide synthases (PKSs), second is the cyclization of the polyketide backbone, and finally, the formation of anhydrotetracycline—a shared intermediate with tetracycline .
Transport and Distribution
Oxytetracycline dihydrate is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane .
Subcellular Localization
While there is no specific information available on the subcellular localization of Oxytetracycline dihydrate, it is known that tetracyclines generally act by binding to the 30S subunit of the ribosome . This suggests that Oxytetracycline dihydrate may be localized in the cytoplasm where the ribosomes are found.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de oxitetraciclina se sintetiza mediante la fermentación de Streptomyces rimosus. El caldo de fermentación se somete entonces a una serie de pasos de extracción y purificación para aislar el antibiótico. La oxitetraciclina aislada se convierte entonces a su forma de sal de clorhidrato haciendo reaccionar con ácido clorhídrico .
Métodos de Producción Industrial: La producción industrial del hidrocloruro de oxitetraciclina implica procesos de fermentación a gran escala. La fermentación se lleva a cabo en biorreactores en condiciones controladas de temperatura, pH y aireación. Después de la fermentación, el caldo se filtra para eliminar la biomasa, y el antibiótico se extrae utilizando disolventes orgánicos. El antibiótico extraído se purifica entonces mediante cristalización y se convierte a su forma de clorhidrato .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de oxitetraciclina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La degradación oxidativa puede ocurrir bajo ciertas condiciones, lo que lleva a la formación de productos de degradación.
Reducción: Las reacciones de reducción son menos frecuentes pero pueden ocurrir bajo condiciones específicas.
Sustitución: Las reacciones de sustitución pueden ocurrir, especialmente en presencia de nucleófilos fuertes.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio u otros agentes reductores.
Sustitución: Nucleófilos fuertes como los iones hidróxido.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la degradación oxidativa puede conducir a la formación de varios productos de degradación, mientras que las reacciones de sustitución pueden dar lugar a derivados modificados de la tetraciclina .
Comparación Con Compuestos Similares
Tetracycline: Another broad-spectrum antibiotic with a similar mechanism of action.
Doxycycline: A tetracycline derivative with improved pharmacokinetic properties.
Minocycline: A tetracycline antibiotic with enhanced activity against certain resistant bacterial strains
Uniqueness: Oxytetracycline hydrochloride is unique in its broad-spectrum activity and its ability to treat a wide range of bacterial infections. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a valuable antibiotic in both human and veterinary medicine .
Propiedades
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDOODSCHVSYEK-IFLJXUKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9.ClH, C22H25ClN2O9 | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20829 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-57-2 (Parent) | |
| Record name | Oxytetracycline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021097 | |
| Record name | Oxytetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxytetracycline hydrochloride appears as odorless fluffy yellow solid or yellow powder. Bitter taste. (NTP, 1992) | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20829 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20829 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2058-46-0, 6153-64-6 | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20829 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxytetracycline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | oxytetracycline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aR,5S,5aR,6S,12aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxytetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxytetracycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K4N52ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
356 °F (decomposes) (NTP, 1992) | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20829 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Q1: What is the primary mechanism of action of oxytetracycline dihydrate?
A1: Oxytetracycline dihydrate, a broad-spectrum antibiotic, exerts its action by inhibiting bacterial protein synthesis. [, , ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the acceptor site on the messenger RNA-ribosome complex. [, , ] This effectively halts the addition of amino acids to the growing polypeptide chain, thereby inhibiting bacterial protein synthesis. [, , ]
Q2: What types of bacteria are typically susceptible to oxytetracycline dihydrate?
A2: Oxytetracycline dihydrate exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including those responsible for causing diseases in humans and animals. [, , , ] Specific examples include Aeromonas hydrophila, Aeromonas sobria, Aeromonas caviae, and Acinetobacter sp., known pathogens causing black disease in fairy shrimp. []
Q3: What is the molecular formula and weight of oxytetracycline dihydrate?
A3: The molecular formula of oxytetracycline dihydrate is C22H24N2O9·2H2O. Its molecular weight is 496.46 g/mol. [, ]
Q4: What spectroscopic techniques have been used to characterize oxytetracycline dihydrate?
A4: X-ray powder diffraction (XRD) is a key technique for identifying and characterizing oxytetracycline dihydrate. [] The unique diffraction pattern generated by the compound serves as a fingerprint, allowing for its identification and differentiation from other compounds. []
Q5: How does the stability of oxytetracycline dihydrate vary with formulation?
A5: The stability of oxytetracycline dihydrate is influenced by factors like pH, temperature, and the presence of excipients. [, , , ] Research suggests that completely removing water of hydration negatively affects stability. [] Studies have explored the use of differential thermal analysis (DTA) to screen for incompatible excipients during tablet formulation. []
Q6: Can you elaborate on the role of excipients in oxytetracycline dihydrate formulations?
A6: Excipients play a critical role in influencing the release characteristics of oxytetracycline dihydrate from various formulations. [, ] The choice and concentration of diluents like lactose, Primojel, and Dry-Flow starch, along with additives such as magnesium stearate and sodium lauryl sulphate, have been shown to affect drug release profiles. []
Q7: Are there any specific challenges associated with the formulation of oxytetracycline dihydrate?
A7: One challenge lies in achieving consistent and desirable dissolution rates for oxytetracycline dihydrate tablets. [, , , ] Factors like wet mixing time during granulation, drug particle size, and variations in binder concentration and volume have all been shown to impact granule and tablet properties, ultimately influencing dissolution. []
Q8: What is the primary route of elimination for oxytetracycline in dairy cows?
A8: Research indicates that oxytetracycline is primarily eliminated through renal excretion in dairy cows. [] Studies involving intravenous and intramuscular administration of oxytetracycline formulations showed that a significant portion of the administered dose is recovered in the urine within 72 hours. []
Q9: Have there been studies comparing the bioavailability of different oxytetracycline formulations in dairy cows?
A9: Yes, comparative bioavailability studies have been conducted on various commercial oxytetracycline preparations, including oxytetracycline hydrochloride and oxytetracycline dihydrate formulations. [] Results showed variations in pharmacokinetic parameters like plasma concentration profiles, area under the curve (AUC), volume of distribution (Vd), and clearance rates. []
Q10: What types of in vivo studies have been conducted to assess the efficacy of oxytetracycline dihydrate?
A10: In vivo studies, often involving animal models, are crucial for evaluating the effectiveness of oxytetracycline dihydrate against specific infections. [, , , ] For instance, its efficacy in controlling mortality in fish species like rainbow trout due to columnaris disease, caused by Flavobacterium columnare, has been a subject of research. []
Q11: Are there concerns regarding the development of resistance to oxytetracycline dihydrate?
A11: Yes, the development of antibiotic resistance is a significant concern with the use of oxytetracycline dihydrate, as it is with other antibiotics. [] Continuous exposure to antibiotics can exert selective pressure on bacterial populations, potentially leading to the emergence and spread of resistant strains. []
Q12: Have there been any attempts to develop sustained-release formulations of oxytetracycline dihydrate?
A12: Research has explored the potential of using collagen as a drug carrier for sustained release of oxytetracycline dihydrate. [] By creating collagen-drug complexes, researchers aimed to achieve prolonged drug release, as demonstrated by in vitro and in vivo studies in rabbits. []
Q13: What analytical techniques are commonly used to quantify oxytetracycline dihydrate?
A13: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for quantifying oxytetracycline dihydrate in various matrices. [] This method offers high sensitivity and selectivity, enabling accurate measurement of the drug in complex samples. []
Q14: What are the potential environmental impacts of oxytetracycline dihydrate use?
A14: The release of oxytetracycline dihydrate into the environment, particularly aquatic ecosystems, is a concern due to its potential ecotoxicological effects. [] Research has focused on investigating the photocatalytic degradation of oxytetracycline dihydrate from aqueous solutions using nanomaterials like ZnO and ZnO.xBaTiO3, aiming to develop effective methods for removing this antibiotic from wastewater. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


